

A Technical Whitepaper on N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(4-Amino-5-methoxy-2-methylphenyl)benzamide*

Cat. No.: *B1216815*

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** (CAS No. 99-21-8), a key organic compound used primarily as a chemical intermediate. It details the molecule's structure, physicochemical properties, a plausible synthesis protocol, and its established applications. All quantitative data is summarized for clarity, and key processes are visualized using standardized diagrams to support researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is an aromatic amide compound. It is identified by its CAS number 99-21-8.^{[1][2][3]} Structurally, it features a benzamide core attached to a substituted phenyl ring containing amino, methoxy, and methyl groups.^[3] While not widely studied for direct pharmacological activity, its primary significance lies in its role as a versatile building block and intermediate in the synthesis of more complex molecules, particularly dyes and potentially in the development of agrochemicals and pharmaceuticals.^[3] The compound is also known by several synonyms, including Fast Violet B Base and 4'-Amino-5'-methoxy-2'-methylbenzanilide, which points to its use in the dye industry.^{[3][4]}

Molecular Structure and Physicochemical Properties

The molecular structure of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** consists of a central amide linkage connecting a benzoyl group to a 4-amino-5-methoxy-2-methylaniline moiety. The presence of multiple functional groups—primary amine, methoxy ether, and amide— influences its chemical reactivity, solubility, and potential for further functionalization.[\[3\]](#)

Caption: Simplified 2D representation of the core molecular structure.

Key Identifiers and Properties

The fundamental properties of the compound are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(4-amino-5-methoxy-2-methylphenyl)benzamide	[1]
CAS Number	99-21-8	[1] [2]
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂	[1] [2] [4]
Molecular Weight	256.30 g/mol	[1] [3]
Appearance	Solid	[3] [4]
InChI Key	VENDXQNWODZJGB-UHFFFAOYSA-N	[1] [2] [4]
PubChem CID	66830	[1]
Purity	Commercially available up to 98%	[2] [4]

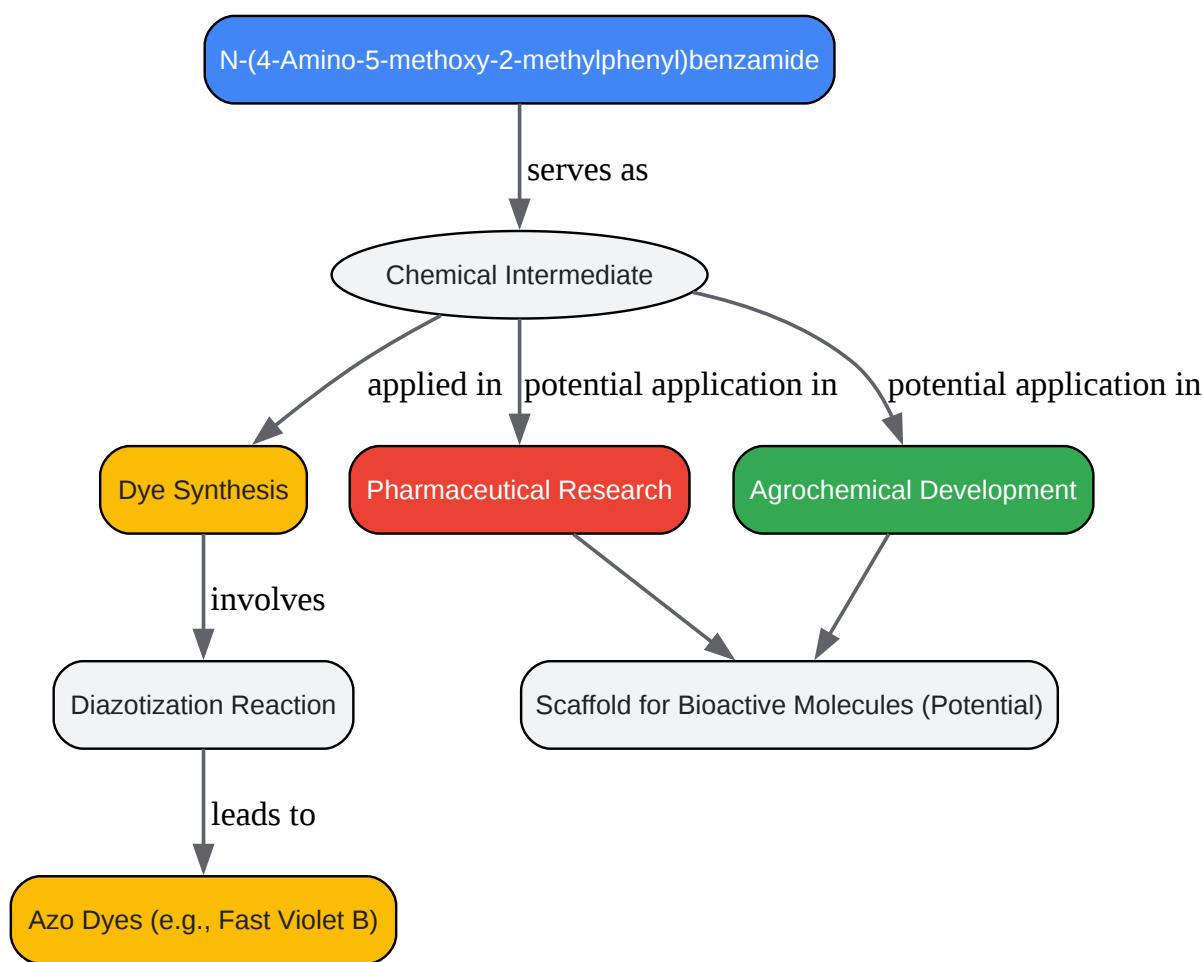
Synthesis and Experimental Protocols

While specific peer-reviewed synthesis protocols for **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** are not abundantly detailed in readily available literature, a plausible and standard synthetic route can be derived from analogous reactions, such as the synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide.[\[5\]](#) The core of the synthesis is a nucleophilic acyl substitution (acylation) reaction.

The proposed pathway involves the reaction of 4-amino-5-methoxy-2-methylaniline (also known as 2-methoxy-5-methyl-p-phenylenediamine) with benzoyl chloride in the presence of a non-nucleophilic base like triethylamine (Et_3N) to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)


This protocol is adapted from the synthesis of a structurally similar compound and represents a standard laboratory procedure for this type of acylation.^[5]

- Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-amino-5-methoxy-2-methylaniline and 2 equivalents of triethylamine in a suitable anhydrous solvent, such as dichloromethane (CH_2Cl_2).
- Reaction: Cool the solution in an ice bath. Add 1.1 to 1.5 equivalents of benzoyl chloride dropwise to the stirred solution to control the exothermic reaction.
- Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an extended period (e.g., 12-18 hours) to ensure the reaction goes to completion.
- Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with additional dichloromethane.
- Purification: Combine the organic layers. Wash sequentially with a dilute aqueous HCl solution to remove excess triethylamine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure.
- Isolation: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield the final product, **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**.

Applications and Biological Context

The primary application of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** is as a chemical intermediate.^[3] Its synonym, "Fast Violet B Base," strongly indicates its role as a precursor in the manufacture of azo dyes.^{[3][4]} In this context, the primary amino group on the phenyl ring is a key functional handle for diazotization reactions, which is a foundational step in creating many colored compounds.

While one source notes its potential as a building block in the pharmaceutical and agrochemical sectors, specific biological activities or its involvement in defined signaling pathways are not well-documented in public literature.^[3] Its structural class, substituted benzamides, is present in many biologically active molecules, but this specific compound is more recognized for its industrial chemical applications.

[Click to download full resolution via product page](#)

Caption: Logical relationships of the compound's primary applications.

Conclusion

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is a well-defined organic compound with established utility as a chemical intermediate, particularly in the synthesis of dyes. Its molecular structure and physicochemical properties are clearly documented. The synthesis is achievable through standard and scalable organic chemistry techniques, primarily involving the acylation of a substituted aniline derivative. While its benzamide scaffold is common in pharmacologically active agents, there is limited specific research on the direct biological effects of this molecule. Future research could explore its potential as a scaffold in medicinal chemistry, leveraging its multiple functional groups for the development of novel derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** | CymitQuimica [[cymitquimica.com](http://www.cymitquimica.com)]
- 3. CAS 99-21-8: **N-(4-amino-5-methoxy-2-methylphenyl)benzamide** [[cymitquimica.com](http://www.cymitquimica.com)]
- 4. **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** | CymitQuimica [[cymitquimica.com](http://www.cymitquimica.com)]
- 5. **N-(4-methoxy-2-methyl-phenyl)benzamide** synthesis - chemicalbook [[chemicalbook.com](http://www.chemicalbook.com)]
- To cite this document: BenchChem. [A Technical Whitepaper on **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216815#n-4-amino-5-methoxy-2-methylphenyl-benzamide-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com